Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate
Description
This compound is a pyrimidine-5-carboxylate derivative featuring:
- Position 5: An ethyl ester group, influencing metabolic stability and lipophilicity.
Properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-2-33-23(32)19-16-26-24(29-25-28-20-10-6-7-11-22(20)34-25)27-21(19)17-30-12-14-31(15-13-30)18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJZJGEARJFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1CN2CCN(CC2)C3=CC=CC=C3)NC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: Starting from o-aminophenol and an appropriate carboxylic acid derivative.
Formation of the Pyrimidine Ring: Using a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Coupling Reactions: Linking the benzoxazole and pyrimidine rings through a series of nucleophilic substitution reactions.
Introduction of the Piperazine Ring: Using a nucleophilic substitution reaction with a phenylpiperazine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole or piperazine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems, including potential therapeutic effects.
Chemical Biology: Investigating its interactions with biomolecules and its role in biological pathways.
Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes or Receptors: Inhibiting or activating their function.
Modulating Signal Transduction Pathways: Affecting cellular responses.
Interacting with DNA or RNA: Influencing gene expression or protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Impact of Position 4 Substituents :
- The target compound’s [(4-phenylpiperazin-1-yl)methyl] group distinguishes it from analogs with simpler substituents (e.g., methyl or phenyl). This moiety is associated with enhanced solubility and CNS activity due to piperazine’s basicity and phenyl’s aromaticity .
- In contrast, the [(4-chlorophenyl)sulfanylmethyl] group in introduces a sulfur atom and chlorine, which may alter electronic properties and metabolic pathways .
Role of Heterocycles at Position 2 :
- Benzoxazole (target compound) and benzothiazole () are bioisosteres. Benzothiazole’s sulfur atom may confer higher stability under oxidative conditions, while benzoxazole’s oxygen could enhance hydrogen-bonding interactions .
Biological Implications: Piperazine-containing analogs (e.g., ) are frequently explored as acetylcholinesterase inhibitors or kinase modulators, suggesting the target compound may share similar mechanisms .
Biological Activity
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a benzoxazole moiety and a phenylpiperazine group. Its molecular formula is C22H24N4O3, and it has a molecular weight of 396.45 g/mol. This structure contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes associated with cancer cell proliferation, particularly those involved in the phosphoinositide 3-kinase (PI3K) pathway.
- Receptor Modulation : It acts as a modulator of serotonin receptors, which may contribute to its effects on mood and anxiety disorders.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
Biological Activity Data
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus.
Pharmacokinetics
The pharmacokinetic profile indicates good oral bioavailability with moderate lipophilicity (LogP ~ 2.5). The compound is predicted to have favorable absorption characteristics due to its ability to permeate biological membranes effectively.
Safety and Toxicology
Toxicological assessments reveal that the compound exhibits low acute toxicity in animal models. However, further studies are necessary to evaluate long-term effects and potential side effects associated with chronic administration.
Q & A
Basic: What are the key steps for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core pyrimidine formation : A Biginelli-like condensation using urea, ethyl acetoacetate, and aldehydes under acidic conditions (e.g., HCl/EtOH) .
Benzoxazole-2-amine coupling : Introduce the benzoxazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling at the C2 position of the pyrimidine ring .
Piperazinylmethyl substitution : React the intermediate with 4-phenylpiperazine using a Mannich reaction, employing formaldehyde as a linker under reflux in dichloromethane or DMF .
Yield Optimization :
- Use high-purity reagents and anhydrous solvents.
- Monitor reaction progress with TLC or HPLC to terminate reactions at optimal conversion .
- Purify intermediates via column chromatography or recrystallization to minimize side products .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the benzoxazole NH (δ 10–12 ppm), pyrimidine protons (δ 7–9 ppm), and piperazine CH2 groups (δ 2.5–3.5 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., benzoxazole N–H···O interactions) for structural validation .
Advanced: How can computational modeling predict this compound’s interaction with acetylcholinesterase or serotonin receptors?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Dock the compound into acetylcholinesterase (PDB: 4EY7) or 5-HT1A receptor (homology model) to identify binding poses. Prioritize piperazine and benzoxazole groups for π-π stacking and hydrogen bonding .
- MD simulations (GROMACS) : Run 100-ns simulations in explicit solvent to assess binding stability (RMSD < 2 Å) and calculate binding free energies (MM-PBSA) .
- Validate experimentally : Compare docking results with enzymatic inhibition assays (e.g., Ellman’s method for AChE IC50) .
Advanced: What strategies resolve contradictions between in vitro activity and computational predictions?
Methodological Answer:
- Re-evaluate assay conditions : Ensure pH (7.4), temperature (37°C), and co-solvents (DMSO ≤ 0.1%) mimic physiological conditions .
- Check stereochemical purity : Use chiral HPLC to rule out enantiomer-specific activity discrepancies .
- Re-optimize force fields : Adjust partial charges in docking models using quantum mechanical calculations (e.g., DFT/B3LYP) to better reflect electronic effects .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Modify benzoxazole : Replace with benzothiazole to enhance lipophilicity (logP analysis) and test blood-brain barrier penetration .
- Vary piperazine substituents : Substitute phenyl with pyridyl groups to improve solubility and assess via shake-flask solubility assays .
- Carboxylate ester hydrolysis : Synthesize the free acid derivative (via NaOH hydrolysis) to evaluate bioavailability and plasma stability .
Basic: What methods assess the compound’s solubility and formulation stability?
Methodological Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C indicates suitability for oral formulations) .
- pH-solubility profile : Use shake-flask method across pH 1–7.4 with UV-Vis quantification .
- Co-solvent screening : Test PEG-400, cyclodextrins, or lipid nanoparticles for enhanced aqueous solubility .
Advanced: How are synthetic impurities profiled and controlled during scale-up?
Methodological Answer:
- HPLC-DAD/HRMS : Identify impurities (e.g., unreacted intermediates or Mannich adduct byproducts) using orthogonal C18 and HILIC methods .
- Genotoxic assessment : Follow ICH M7 guidelines, employing Ames tests for mutagenicity of nitro or aromatic amines .
- Process optimization : Use design of experiments (DoE) to minimize impurities by adjusting reaction time, temperature, and catalyst loading .
Advanced: Can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalyst design : Employ immobilized piperazine derivatives or enzymatic catalysts to reduce waste .
- Energy efficiency : Adopt microwave-assisted synthesis for condensation steps (30% faster, 20°C lower temperature) .
Basic: What in vivo models are suitable for preliminary efficacy testing?
Methodological Answer:
- Neuroprotective studies : Use scopolamine-induced amnesia models in rodents for acetylcholinesterase-targeted compounds .
- PK/PD profiling : Conduct intravenous/oral dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis to calculate AUC and half-life .
Advanced: How to address discrepancies between crystallographic data and spectroscopic assignments?
Methodological Answer:
- Revisit NMR assignments : Compare experimental shifts with computed NMR (e.g., ACD/Labs or Gaussian) to correct misassignments .
- Validate hydrogen bonding : Overlay X-ray and NOESY data to confirm intermolecular interactions .
- Synchrotron refinement : Collect high-resolution X-ray data (λ = 0.7 Å) to resolve ambiguous electron density .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
